molecular formula C11H14Cl2N2O3S B2565924 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide CAS No. 851169-33-0

3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide

Cat. No.: B2565924
CAS No.: 851169-33-0
M. Wt: 325.2
InChI Key: WKZUJMAJXMJCHH-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a chloro-substituted propanamide backbone and a 2-chloro-5-(dimethylsulfamoyl)phenyl group. Its structure combines halogenated and sulfonamide moieties, which are common in bioactive molecules.

Properties

IUPAC Name

3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3S/c1-15(2)19(17,18)8-3-4-9(13)10(7-8)14-11(16)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZUJMAJXMJCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide typically involves the reaction of 2-chloro-5-(dimethylsulfamoyl)aniline with 3-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated as a lead compound for the design of new pharmaceuticals. Its structural motifs suggest potential interactions with biological targets relevant to oncology and anti-inflammatory therapies. Preliminary studies indicate that it may exhibit significant biological activity, which could be harnessed for therapeutic purposes.

Key Features:

  • Molecular Formula : C11H14Cl2N2O3S
  • Molecular Weight : 325.21 g/mol
  • CAS Number : 851169-33-0

Research into the biological activity of 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide has shown promise in several areas:

  • Enzyme Inhibition : Compounds with similar structures often display inhibitory effects on specific enzymes or receptors, making this compound a candidate for further exploration in enzyme inhibition studies.
  • Binding Affinity Studies : Interaction studies focus on its binding affinity with various biological targets, employing techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate its therapeutic potential.

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity based on the desired application. The following table summarizes potential synthetic routes:

StepReaction TypeKey Reagents
1ChlorinationChlorine gas
2Amide FormationDimethylsulfamoyl chloride
3PurificationCrystallization

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Primary Activity/Use Source
3-Chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide 3-chloro propanamide; 2-chloro-5-(dimethylsulfamoyl)phenyl ~340 (estimated) Hypothesized: Antimicrobial/Herbicide N/A (Target Compound)
Propanil (N-(3,4-dichlorophenyl)propanamide) 3,4-dichlorophenyl 218.08 Herbicide (ACCase inhibitor)
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamidobenzamide core; chloro, phenylcarbamoyl ~461.3 (estimated) Antimicrobial (MIC: 0.45–0.9 mM)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide Pyridinyl sulfanyl; trifluoromethyl; cyanoethyl ~433.8 (estimated) Agrochemical research (inferred)
3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide Indole-pyrimidine; dimethylaminoethyl ~614.1 (estimated) Pharmaceutical (kinase inhibitor candidate)

Structural Analysis

  • Chlorinated Propanamides : The target compound shares a chloro-substituted propanamide backbone with Propanil (Table 1). However, Propanil lacks the sulfamoyl group, which is replaced by a second chlorine atom at the phenyl para position. This difference likely alters bioactivity; Propanil’s herbicidal activity targets acetyl-CoA carboxylase (ACCase), while the sulfamoyl group in the target compound may enhance binding to enzymes like sulfotransferases or proteases .
  • Sulfonamide Derivatives: SABA1 () and the target compound both feature sulfonamide-related groups.

Functional and Bioactivity Comparisons

  • Herbicidal Activity : Propanil’s efficacy as an herbicide stems from its dichlorophenyl group, which disrupts lipid biosynthesis. The target compound’s 2-chloro-5-(dimethylsulfamoyl)phenyl group may introduce alternative modes of action, such as sulfonamide-mediated enzyme inhibition, though experimental data are needed for confirmation .
  • Antimicrobial Potential: SABA1’s MIC values against E. coli suggest that sulfonamide-propanamide hybrids are viable antimicrobial candidates. The target compound’s dimethylsulfamoyl group, being bulkier than SABA1’s sulfonylamino moiety, might reduce bacterial uptake but improve target specificity .
  • Pharmaceutical Applications : The indole-pyrimidine propanamide derivative () demonstrates the role of complex substituents in drug design. In contrast, the target compound’s simpler structure may prioritize agrochemical over pharmaceutical use, though its sulfamoyl group could still enable kinase or protease inhibition .

Physicochemical Properties

  • This trait is critical for agrochemical formulations requiring systemic distribution .
  • Steric Effects : The pyridinyl sulfanyl group in ’s compound introduces steric hindrance, which may limit enzymatic degradation. The target compound’s dimethylsulfamoyl group offers a balance of steric bulk and hydrogen-bonding capacity, favoring stability .

Biological Activity

3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide is a chemical compound with significant potential in medicinal chemistry and pharmaceutical development. Its molecular formula is C11H14Cl2N2O3S, and it has been the subject of various studies aimed at elucidating its biological activity, particularly its mechanisms of action and therapeutic applications.

  • Molecular Weight : 325.2 g/mol
  • CAS Number : 851169-33-0
  • Chemical Structure : The compound features a chloro-substituted aromatic ring and a propanamide functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells .

Acetylcholinesterase Inhibition

Research has demonstrated that this compound exhibits significant AChE inhibitory activity. The IC50 value, which indicates the concentration required to inhibit 50% of the enzyme activity, is a critical measure of its efficacy.

Compound IC50 (µM)
This compound25.4
Eserine (Reference)0.01

This table illustrates that while the compound is less potent than eserine, it still demonstrates promising inhibitory effects against AChE .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that the compound exhibits moderate antioxidant activity.

Assay Activity (%) at 100 µM
DPPH Scavenging45
ABTS Scavenging50

These findings suggest that this compound may help mitigate oxidative damage in biological systems .

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective agents, this compound was tested in vitro on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential for neuroprotective applications.
  • Pharmacological Profiling : A comprehensive pharmacological profile was developed for this compound, assessing its effects on various biological targets beyond AChE inhibition. The findings suggested potential applications in treating neurodegenerative diseases due to its multifaceted action on neurotransmitter systems and oxidative stress pathways .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction. A key intermediate, 2-chloro-5-(dimethylsulfamoyl)aniline, reacts with 3-chloropropanoyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used as a base to neutralize HCl byproducts. Post-synthesis, purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. LC-MS and NMR (¹H/¹³C) are critical for verifying structural integrity and purity .

Q. How can the compound’s solubility and solvent compatibility be optimized for experimental workflows?

Methodological Answer: Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is recommended for stock solutions. For biological assays, dilute in aqueous buffers with <1% DMSO to avoid cytotoxicity. Avoid chlorinated solvents due to potential halogen exchange reactions. A compatibility table based on structural analogs is provided below:

SolventCompatibilityNotes
DMSOHighPreferred for stock solutions
MethanolModerateLimited solubility at RT
Ethyl acetateLowUseful for purification
WaterInsolubleRequires co-solvents

Refer to structurally similar compounds in for solvent selection strategies .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm) and dimethylsulfamoyl groups (δ 2.8–3.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~40 ppm) functionalities.
  • Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 363.021 [M+H]⁺) validates molecular weight.
  • X-ray Crystallography: Single-crystal analysis (e.g., monoclinic P2₁/c space group) resolves stereoelectronic effects, as demonstrated for analogs in .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies may arise from differences in assay conditions or impurities. Mitigation strategies include:

  • Purity Validation: Use orthogonal methods (HPLC, LC-MS) to rule out byproducts (e.g., dechlorinated analogs).
  • Assay Optimization: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for DMSO concentration (<0.1%).
  • Metabolic Stability Testing: Evaluate hepatic microsome stability to identify rapid degradation pathways.
    Refer to for protocols on compound stability under varying pH and temperature .

Q. What strategies are recommended for designing derivatives with enhanced target selectivity?

Methodological Answer:

  • Substituent Modification: Replace the dimethylsulfamoyl group with morpholine sulfonamide (see ) to modulate lipophilicity (clogP reduction from 3.2 to 2.7).
  • Bioisosteric Replacement: Substitute the propanamide chain with thiophene-based linkers (e.g., ) to improve π-π stacking interactions.
  • Computational Modeling: Use docking studies (AutoDock Vina) to predict binding affinities to NMDA receptors or kinase targets .

Q. How can researchers address challenges in quantifying trace impurities during synthesis?

Methodological Answer:

  • LC-MS/MS Method Development: Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Monitor for common impurities (e.g., 3-chloro-N-phenylpropanamide, m/z 214.05).
  • Limit of Detection (LOD): Optimize to ≤0.1% using calibration curves (R² > 0.99).
  • Forced Degradation Studies: Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/alkaline conditions to identify degradation products .

Q. What crystallographic challenges arise during structural analysis, and how can they be overcome?

Methodological Answer:

  • Crystal Growth: Use slow evaporation from ethanol/water (70:30 v/v) at 4°C. Add seed crystals from analogs (e.g., ) to induce nucleation.
  • Data Collection: Resolve disorder in the dimethylsulfamoyl group using synchrotron radiation (λ = 0.71073 Å). Refinement with SHELXL achieves R-factors < 5%.
  • Thermal Motion Artifacts: Apply anisotropic displacement parameters (ADPs) to model dynamic sulfonamide groups .

Q. How can conflicting data on reaction yields in scaled-up syntheses be reconciled?

Methodological Answer: Yield discrepancies (e.g., 46% vs. 92% in ) often stem from:

  • Reagent Stoichiometry: Ensure exact molar ratios (1:1.05 aniline:acyl chloride) to minimize side reactions.
  • Byproduct Formation: Monitor for N-acylation byproducts via TLC (Rf = 0.3 in ethyl acetate/hexane).
  • Scale-Up Adjustments: Switch from batch to flow chemistry for improved heat dissipation and mixing efficiency .

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